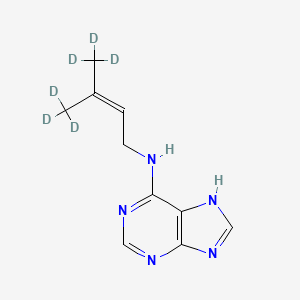
Theliatinib tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Theliatinib tartrate is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its activity and selectivity towards EGFR. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. For instance, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
化学反应分析
Theliatinib tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
科学研究应用
Theliatinib tartrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a research tool to study the inhibition of EGFR and related signaling pathways.
Biology: It helps in understanding the role of EGFR in cellular processes such as proliferation, apoptosis, and metastasis.
Industry: It is used in the development of new therapeutic agents targeting EGFR and related pathways.
作用机制
Theliatinib tartrate exerts its effects by selectively inhibiting the phosphorylation of EGFR. EGFR is a tyrosine kinase and transmembrane receptor protein that regulates epithelial tissue development and homeostasis. In cancer cells, EGFR is often abnormally activated and overexpressed, leading to uncontrolled cell proliferation, inhibition of apoptosis, and increased invasion and metastasis. This compound binds to the intracellular catalytic domain of EGFR, inhibiting its autophosphorylation and downstream signaling pathways, including AKT and ERK .
相似化合物的比较
Theliatinib tartrate is unique in its high selectivity and potency towards EGFR compared to other similar compounds. Some similar compounds include:
Gefitinib: Another EGFR inhibitor with a Ki of 0.35 nM.
Erlotinib: An EGFR inhibitor with a Ki of 0.38 nM.
Afatinib: A dual inhibitor of EGFR and HER2 with IC50 values of 13 and 38 nM, respectively
属性
分子式 |
C29H32N6O8 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC 名称 |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H26N6O2.C4H6O6/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31;5-1(3(7)8)2(6)4(9)10/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28);1-2,5-6H,(H,7,8)(H,9,10)/t17-,22+;1-,2-/m11/s1 |
InChI 键 |
VXDAWIILRILFMO-MOFHCYHGSA-N |
手性 SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


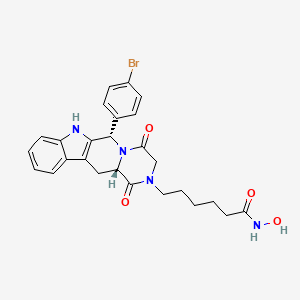

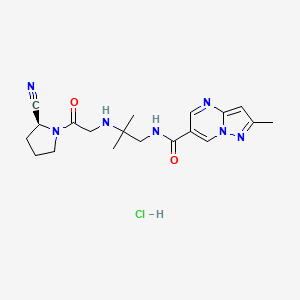


![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)


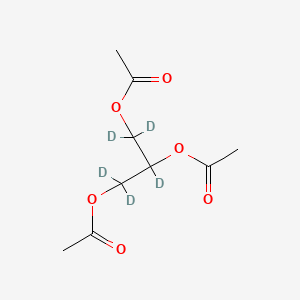
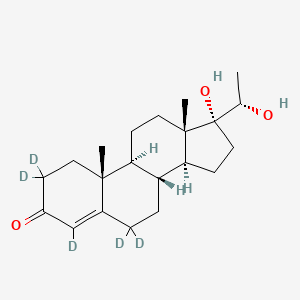

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
